molecular formula C11H12ClN3S B138600 6-Chloro-1,2-benzisothiazol-3-yl piperazine CAS No. 131540-87-9

6-Chloro-1,2-benzisothiazol-3-yl piperazine

Cat. No.: B138600
CAS No.: 131540-87-9
M. Wt: 253.75 g/mol
InChI Key: FIOIXMFNRBMCOZ-UHFFFAOYSA-N
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Description

6-Chloro-1,2-benzisothiazol-3-yl piperazine is a chemical compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzisothiazole ring fused with a piperazine moiety.

Mechanism of Action

Target of Action

6-Chloro-1,2-benzisothiazol-3-yl piperazine is a benzisothiazolyl piperazine-derivative . It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Specifically, 3-(Piperazin-1-yl)-1,2-benzothiazole, a compound consisting of isothiazole and piperazine moieties, acts as dopamine and serotonin antagonists and is used as antipsychotic drug substances .

Mode of Action

It’s suggested that the piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Biochemical Pathways

It’s known that benzisothiazole derivatives exhibit various biological activities as oxidosqualene cyclase inhibitors . This suggests that the compound may interact with the oxidosqualene cyclase pathway.

Pharmacokinetics

It’s known that the piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It’s known that 3-(piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound may have similar effects.

Action Environment

It’s known that the piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound may be designed to be stable and effective in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2-benzisothiazol-3-yl piperazine typically involves multi-step procedures. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2-benzisothiazol-3-yl piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1,2-benzisothiazol-3-yl piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

    Medicine: Explored as a candidate for the development of antipsychotic drugs due to its interaction with dopamine and serotonin receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,2-benzisothiazol-3-yl piperazine is unique due to the presence of the chlorine atom, which enhances its lipophilicity and may improve its ability to cross biological membranes. This structural feature can also influence its binding affinity to various receptors, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-chloro-3-piperazin-1-yl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-14-11(9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOIXMFNRBMCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440818
Record name 6-chloro-1,2-benzisothiazol-3-yl piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131540-87-9
Record name 6-chloro-1,2-benzisothiazol-3-yl piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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